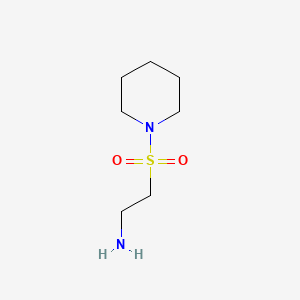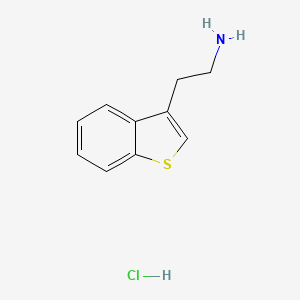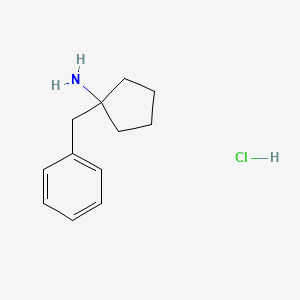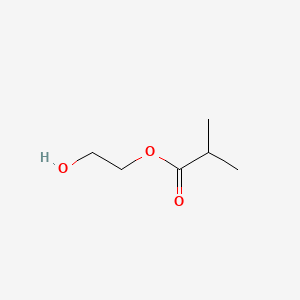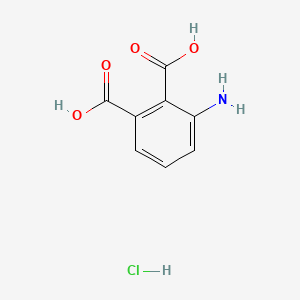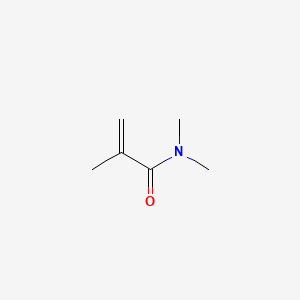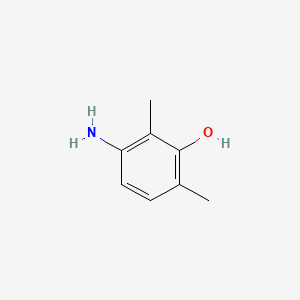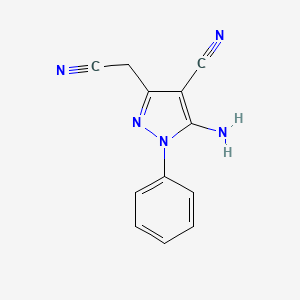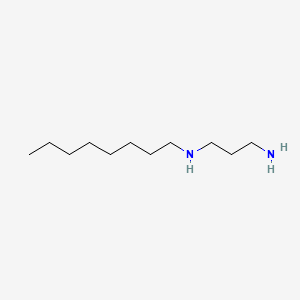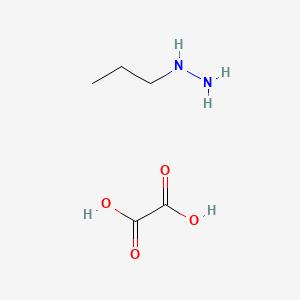
Propylhydrazine oxalate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydrazine derivatives often involves reactions with carbonyl compounds or through oxidative coupling methods. For example, palladium-catalyzed oxidative nonclassical Heck reactions have been employed to produce β-arylated carbonyl compounds using arylhydrazines, demonstrating a method that could potentially be adapted for synthesizing propylhydrazine derivatives (Xiaoshuo Wang et al., 2022).
Molecular Structure Analysis
Dihydrazinium oxalate , a compound formed from the reaction of hydrazine hydrate with oxalic acid, showcases the potential molecular structure elements that propylhydrazine oxalate might exhibit. The crystal structure analysis revealed a planar oxalate ion and an intricate hydrogen bonding network, suggesting a similar structural framework could be present in propylhydrazine oxalate (R. Selvakumar et al., 2014).
Chemical Reactions and Properties
Hydrazine derivatives, including arylhydrazines, participate in various carbon-carbon and carbon-heteroatom cross-coupling reactions. These reactions are crucial for synthesizing biologically active molecules, indicating the reactivity and potential utility of hydrazine derivatives in chemical synthesis (A. Hosseinian et al., 2018).
Physical Properties Analysis
The synthesis of unsymmetrical dimethylhydrazine oxalate from liquid rocket propellant highlights the physical properties of a hydrazine oxalate derivative, including good thermal stability and a specific melting point, which could be relevant for predicting the properties of propylhydrazine oxalate (Xiaogang Mu et al., 2018).
Chemical Properties Analysis
The interaction of hydrazine derivatives with oxalic acid and other carbonyl compounds suggests a wide range of chemical behaviors, such as the ability to form molecular salts and engage in complex hydrogen bonding. These interactions underline the versatility and reactivity of hydrazine derivatives in forming stable compounds with oxalate ions (R. Selvakumar et al., 2014).
Applications De Recherche Scientifique
Tumorigenicity Studies
Tumor Induction in Mice : Propylhydrazine oxalate has been studied for its tumorigenic potential. Research on n-butyl- and n-propylhydrazine hydrochlorides, compounds similar to propylhydrazine oxalate, demonstrated their ability to induce lung tumors in mice. These findings are significant given the widespread use of substituted hydrazines in various environmental settings (Nagel, Shimizu, & Tóth, 1975).
Investigating Chemical Structures and Tumor Relationships : Further studies on different hydrazine derivatives, including propylhydrazine, have been conducted to understand their structure-activity relationship in tumorigenesis. Such research helps in deciphering the mechanisms of action of these chemicals and their potential impact on health (Tóth, Nagel, & Patil, 1980).
Oxidative Stress and Toxicity Studies
Erythrocyte Oxidative Stress : Studies involving phenylhydrazine, a compound related to propylhydrazine oxalate, have explored its effects on oxidative stress in erythrocytes. This research provides insights into the red cell aging mechanisms and how these compounds can induce oxidative damage (Shahal et al., 1991).
Toxicity in Liver Cells : The cellular toxicity of hydrazine derivatives has been evaluated in studies involving primary rat hepatocytes. Such research is crucial for understanding the acute toxicity mechanisms of these compounds, particularly in relation to oxidative stress and cellular damage (Hussain & Frazier, 2002).
Chemical Synthesis and Environmental Applications
Synthesis from Rocket Propellant : Propylhydrazine oxalate and related compounds have been synthesized from rejected liquid rocket propellant, demonstrating an innovative approach to recycling and repurposing hazardous materials. This method not only presents a viable solution for waste management but also indicates the potential commercial value of these synthesized products (Mu, Yang, & Zhang, 2018).
Degradation of Environmental Contaminants : Research on the degradation of herbicides like propazine, which structurally resemble propylhydrazine oxalate, highlights the potential of using sulfate radicals for environmental cleanup. This process is important for reducing contamination in agricultural settings and ensuring food safety (Lutze et al., 2015).
Safety And Hazards
Orientations Futures
While specific future directions for Propylhydrazine oxalate are not mentioned in the search results, there are ongoing developments in the understanding and treatment of conditions related to oxalate, a component of Propylhydrazine oxalate . These include new therapies based on RNA interference and further clinical trials for promising therapeutics .
Propriétés
IUPAC Name |
oxalic acid;propylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXLENZWWDUZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212817 | |
| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propylhydrazine oxalate | |
CAS RN |
56884-75-4, 6340-91-6 | |
| Record name | Hydrazine, propyl-, ethanedioate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56884-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, propyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, propyl-, oxalate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylhydrazine oxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)
